Invertin

Enzyme Sourcing Specific Activity Purity

Invertin, also known as Invertase (EC 3.2.1.26), is a glycoside hydrolase enzyme, primarily sourced from yeast (Saccharomyces cerevisiae), that catalyzes the hydrolysis of sucrose into an equimolar mixture of glucose and fructose. This enzymatic process yields a colorless product, in contrast to the colored byproducts often resulting from acid hydrolysis.

Molecular Formula C22H26N2O9
Molecular Weight 462.4 g/mol
CAS No. 9001-57-4
Cat. No. B15563644
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameInvertin
CAS9001-57-4
Molecular FormulaC22H26N2O9
Molecular Weight462.4 g/mol
Structural Identifiers
InChIInChI=1S/C22H24N2O8.H2O/c1-7-8-5-4-6-9(25)11(8)16(26)12-10(7)17(27)14-15(24(2)3)18(28)13(21(23)31)20(30)22(14,32)19(12)29;/h4-7,10,14-15,17,25-27,30,32H,1-3H3,(H2,23,31);1H2/t7-,10+,14+,15-,17-,22-;/m0./s1
InChIKeyFZKWRPSUNUOXKJ-CVHRZJFOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Invertin (CAS 9001-57-4): A Specialized β-Fructofuranosidase for Sucrose Hydrolysis and Industrial Invert Sugar Production


Invertin, also known as Invertase (EC 3.2.1.26), is a glycoside hydrolase enzyme, primarily sourced from yeast (Saccharomyces cerevisiae), that catalyzes the hydrolysis of sucrose into an equimolar mixture of glucose and fructose [1]. This enzymatic process yields a colorless product, in contrast to the colored byproducts often resulting from acid hydrolysis . Beyond its primary hydrolytic function, Invertin also possesses transfructosylating activity at higher substrate concentrations, enabling the synthesis of fructooligosaccharides (FOSs) [2]. Its defined unit activity, where one unit hydrolyzes 1.0 μmole of sucrose per minute at pH 4.5 and 55°C, provides a standardized metric for procurement and process control .

Why Invertin (Invertase, EC 3.2.1.26) Cannot Be Simply Interchanged: Source and Grade-Specific Performance Dictates Application Success


Selecting a generic 'invertase' preparation is a procurement risk due to significant variability in key performance attributes that are intrinsic to the enzyme's biological source, purity, and specific grade. For instance, the specific activity can range widely from ≥300 units/mg for a high-grade preparation from baker's yeast to 200-300 units/mg for other grades , directly impacting the required dosage and process economics. Furthermore, the presence and level of contaminating side activities, such as α-galactosidase (melibiase), are tightly controlled in specific grades (e.g., ≤0.01%) but may vary in others , potentially leading to off-target hydrolysis and inconsistent product quality. Even within the same organism, different isoforms of invertase (e.g., S-I vs. S-II from yeast) exhibit markedly different sensitivities to heavy metal inhibitors like Ag+ and Hg2+ [1]. The optimal pH and temperature ranges also differ between enzymes sourced from S. cerevisiae and C. utilis , meaning a substitution can lead to suboptimal reaction rates or require costly re-validation of manufacturing protocols.

Quantifiable Differentiation of Invertin (CAS 9001-57-4): A Guide to Selecting the Right Grade for Your Application


Source-Dependent Specific Activity and Purity: A Direct Comparison of Baker's Yeast and C. utilis Invertase

The choice between Invertin sourced from baker's yeast (S. cerevisiae) and that from Candida utilis results in a clear trade-off between catalytic efficiency and tolerance to acidic environments. Baker's yeast invertase (Grade VII) offers a higher minimum specific activity (≥300 units/mg) compared to C. utilis invertase (Grade X), which has a reported specific activity of ≥300 units/mg but is also available in lower grades (200-300 units/mg). Crucially, C. utilis invertase operates optimally at a more acidic pH of 3.5-4.0 , whereas baker's yeast invertase has an optimum pH of 4.5 . This pH difference of 0.5-1.0 units can be critical for processes that are sensitive to acid conditions. Furthermore, the molecular weight differs significantly: the C. utilis enzyme is a 300 kDa glycoprotein dimer , while the baker's yeast enzyme consists of 60,000 D subunits [1], which may influence downstream processing and filtration characteristics.

Enzyme Sourcing Specific Activity Purity Glycosylation

Defined Purity: Quantitative Limits on Contaminating α-Galactosidase Activity

High-purity Invertin grades, such as Sigma-Aldrich's Grade VII from baker's yeast, are explicitly characterized for low levels of contaminating side activities, specifically α-galactosidase (melibiase), which is specified as ≤0.01% . In contrast, other commercial preparations like Grade X from C. utilis are described as 'essentially free' of this activity without providing a precise numerical threshold . The quantified ≤0.01% limit provides assurance for applications where even trace amounts of α-galactosidase could hydrolyze unwanted substrates (e.g., melibiose or raffinose family oligosaccharides), potentially interfering with analytical results or altering the composition of a final food or pharmaceutical product.

Enzyme Purity Quality Control Side Activity Assay Interference

Stability and Storage: Quantitative Shelf-Life and Activity Retention for Procurement Planning

Procurement planning is directly impacted by the defined stability of Invertin. Commercial recombinant Invertin from S. cerevisiae, for example, has a specified shelf life of up to 3 years when stored as directed at 4°C [1]. This provides a concrete, long-term storage window. In contrast, immobilized formulations of Invertin, while offering reusability, demonstrate different stability profiles. One study showed that Invertin covalently bound to silane-coated silica carriers in a packed-bed microreactor retained roughly 100% of its initial activity over 30 days under continuous operation [2]. This information is critical for selecting between a stable, long-shelf-life liquid formulation for intermittent use and an immobilized form for continuous, high-volume industrial processes.

Enzyme Stability Storage Conditions Shelf Life Procurement

Catalytic Selectivity: Invertin's Defined I/S Ratio Distinguishes it from Inulinases

Invertin (EC 3.2.1.26) is often compared to inulinase (EC 3.2.1.7) because both can hydrolyze fructans. However, Invertin exhibits a starkly different substrate preference, as quantified by the Inulin/Sucrose (I/S) activity ratio. For a purified Invertin, this I/S ratio was found to be 0.01, indicating that its activity on inulin is only 1% of its activity on sucrose [1]. This high selectivity is a defining characteristic that differentiates it from true inulinases, which would have a much higher I/S ratio. This stark difference is critical for applications targeting specific substrates: using Invertin on a substrate rich in inulin will result in minimal hydrolysis, whereas a true inulinase would be far more effective.

Substrate Specificity Kinetic Selectivity Inulinase Process Efficiency

Differentiation by Isoform: S-I vs. S-II Invertase Isoforms Exhibit Marked Differences in Inhibitor Sensitivity

Even within the same yeast source, distinct isoforms of Invertin (S-I and S-II) exhibit quantifiable differences in their sensitivity to heavy metal inhibitors. The S-II isoform is significantly more sensitive to inhibition by Ag+ and Hg2+ than the S-I isoform [1]. Specifically, the activity of the S-II enzyme is inhibited significantly by these metal ions at concentrations as low as 10-6 to 10-7 M, whereas the S-I enzyme shows no measurable inhibition at these concentrations [2]. This demonstrates that the choice of enzyme preparation, if it contains a mixture of isoforms or is enriched for a specific one, can dramatically affect process robustness in the presence of trace metal contaminants.

Enzyme Isoforms Inhibition Process Robustness Heavy Metals

Quantifying the Advantage of Immobilized Invertin for Fructooligosaccharide (FOS) Production

Immobilization of Invertin on a solid support directly impacts its performance in the production of high-value fructooligosaccharides (FOSs). A study comparing free and immobilized Saccharomyces cerevisiae Invertin on magnetite nanoparticles demonstrated that immobilization led to a slightly higher maximum FOS concentration in a batch reactor: 125.4 mM for immobilized Invertin compared to 123.1 mM for the free enzyme [1]. While the concentration increase is modest (2.3 mM, or ~1.9%), the key advantage lies in the development of a continuous process. For the immobilized enzyme, a continuous stirred-tank reactor (CSTR) model achieved a maximum FOS concentration of 73.96 mM at the reactor outlet at a dilution rate of 14.2 h⁻¹ [1]. This quantifies the trade-off between batch yield and continuous productivity, which is essential for industrial process design.

Enzyme Immobilization Biocatalysis Fructooligosaccharides Prebiotics

Defined Application Scenarios for Invertin (CAS 9001-57-4) Based on Quantifiable Performance Metrics


High-Purity Invert Sugar Production for Confectionery

The Grade VII Invertin from baker's yeast is the optimal choice for producing invert syrup for confectionery and artificial honey. Its high specific activity (≥300 units/mg) ensures efficient sucrose conversion, while the tight specification on contaminating α-galactosidase (≤0.01%) guarantees a colorless, high-purity product that meets food-grade quality standards. This is a direct application of the evidence that this specific grade minimizes off-target hydrolysis and prevents product discoloration, a common issue with acid hydrolysis or lower-purity enzyme preparations .

Analytical Reagent for Sucrose Determination

For the enzymatic determination of sucrose in complex matrices, the C. utilis Invertase (Grade X) is well-suited. Its defined substrate specificity, which includes hydrolysis of sucrose and raffinose but not inulin or melezitose, is critical for avoiding interference from other oligosaccharides . The detailed characterization of its purity, being 'essentially free' of several common contaminating enzymes, further ensures that the analytical signal is specific to the target analyte, providing more reliable and reproducible results in research and quality control laboratories .

Continuous Manufacturing of Prebiotic Fructooligosaccharides (FOSs)

For industrial production of FOSs, an immobilized Invertin preparation, such as one conjugated to magnetite nanoparticles, is the preferred format. While a batch process with free enzyme yields a slightly higher maximum FOS concentration (123.1 mM), the immobilized enzyme enables a continuous process (CSTR) that can produce FOS at a concentration of 73.96 mM at a high throughput, as indicated by a dilution rate of 14.2 h⁻¹ . This continuous operation, combined with the potential for enzyme reuse and reduced downstream purification costs, provides a clear economic and operational advantage for large-scale manufacturing .

Low-FODMAP Food Processing: Fructan Reduction in Baked Goods

Recent patent literature (US 12,152,261 B2) establishes a defined use case for Invertin in creating low-FODMAP foods by reducing fructan content. The method involves adding Invertin (EC 3.2.1.26) to a non-fermented fructan-containing food product, such as dough, to hydrolyze the fructan polymers into smaller, more digestible sugars . This application leverages Invertin's ability to hydrolyze β-fructofuranoside bonds present in fructans, a function that aligns with its defined substrate profile but is targeted toward a specific, health-oriented industrial process, enabling the production of foods suitable for individuals with digestive sensitivities .

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